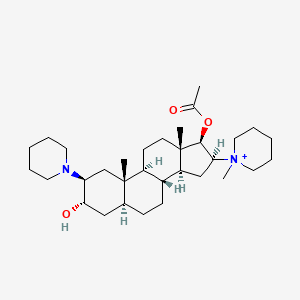
3-Desacetylvecuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyvecuronium is a steroid ester.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
3-Desacetylvecuronium exhibits potent neuromuscular blocking activity, approximately 50% to 70% that of its parent compound, vecuronium. Its pharmacokinetic profile is characterized by:
- Plasma Clearance : Lower than that of vecuronium, indicating slower elimination from the body.
- Volume of Distribution : Larger than vecuronium, suggesting extensive distribution in body tissues.
- Elimination Half-Life : Significantly longer than vecuronium, which can lead to prolonged neuromuscular blockade in patients, especially those with renal impairment .
Neuromuscular Blockade in Intensive Care
In critically ill patients, this compound plays a crucial role in maintaining muscle relaxation during mechanical ventilation. However, its prolonged effects can lead to complications:
- Prolonged Neuromuscular Blockade : Studies have shown that patients receiving long-term vecuronium may experience extended paralysis due to elevated levels of this compound. This is particularly evident in patients with renal dysfunction, where clearance is significantly impaired .
- Case Study Insights : A study involving critically ill patients demonstrated that those with renal failure had higher plasma concentrations of this compound and experienced prolonged neuromuscular blockade lasting from six hours to over seven days after stopping vecuronium therapy . Another case highlighted an infant undergoing continuous renal replacement therapy who experienced similar prolonged effects .
Data Table: Pharmacokinetic Comparison
| Parameter | Vecuronium (Healthy) | This compound (Healthy) | Vecuronium (Critically Ill) | This compound (Critically Ill) |
|---|---|---|---|---|
| Plasma Clearance (ml/kg/min) | 5.39 | 3.51 | 2.6 | N/A |
| Volume of Distribution (ml/kg) | 152 | 254 | 494 | N/A |
| Elimination Half-Life (min) | 34 | 116 | 173.9 | N/A |
Implications for Renal Function
The renal clearance of this compound is crucial for its elimination. In patients with impaired renal function, the accumulation of this metabolite can lead to significant clinical challenges:
Eigenschaften
CAS-Nummer |
74041-85-3 |
|---|---|
Molekularformel |
C32H55N2O3+ |
Molekulargewicht |
515.8 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C32H55N2O3/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2/h23-30,36H,5-21H2,1-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
KHTHYBVBGJQSIO-OOJCLDBCSA-N |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C |
Kanonische SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C |
Synonyme |
3-deacetylvecuronium 3-deacetylvecuronium bromide, (2beta,3alpha,5alpha,16beta,17beta)-isomer 3-desacetylvecuronium 3-hydroxyvecuronium Org 7268 Org-7268 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















